molecular formula C8H13N3O2S B181986 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine CAS No. 27280-97-3

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B181986
CAS RN: 27280-97-3
M. Wt: 215.28 g/mol
InChI Key: JAHOJHPUWJXETC-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s role or use in the scientific or industrial context may also be mentioned.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, as well as the products of these reactions.



Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, and stability. Researchers may also study the compound’s chemical properties, like its acidity or basicity.


Scientific Research Applications

Synthesis and Derivatives Development

Research has focused on the synthesis of pyrazole derivatives and their potential applications. For instance, the synthesis of Pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine, Pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and Pyrazolyl Oxadiazolylthieno[2,3‐b]pyridine Derivatives has been explored, showing that reactions of similar pyrazole compounds with various active methylene compounds can afford pyridopyrazolopyrimidine derivatives. Furthermore, these compounds reacted with halo compounds to give imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives and underwent diazotization to yield diazonium chloride, which is coupled with active methylene compounds to produce triazine derivatives. Additionally, the creation of pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives through the reaction with β-dicarbonyl compounds and sulfur-containing compounds has been investigated, illustrating the chemical versatility and potential for producing a wide array of heterocyclic compounds (Rateb, 2014).

Domino Reactions for Heterocyclic Compounds Synthesis

Domino reactions involving arylglyoxals with pyrazol-5-amines have been established, providing selective access to unprecedented pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. These reactions demonstrate a unique approach to synthesizing complex heterocyclic frameworks efficiently, highlighting the potential for creating novel compounds that could have various scientific applications, from materials science to pharmaceutical development (Jiang et al., 2014).

Antimicrobial and Antitumor Activities

Research into synthesis, characterization, and bioactivities of pyrazole derivatives has identified potential antitumor, antifungal, and antibacterial pharmacophore sites. The study of these compounds' structures, through methods like X-ray crystallography and theoretical calculations, has helped to elucidate the mechanisms behind their biological activities. This suggests that derivatives of the base chemical structure could be tailored for specific biological activities, opening pathways for new therapeutic agents (Titi et al., 2020).

Safety And Hazards

Researchers refer to the compound’s Material Safety Data Sheet (MSDS) for information on its hazards. They also conduct risk assessments to identify any risks associated with using the compound and how these risks can be mitigated.


Future Directions

Finally, researchers will identify areas for future study. This could involve developing more efficient synthesis methods, studying the compound’s properties in more detail, or exploring new applications for the compound.


Please note that this is a general guide and the specific steps may vary depending on the nature of the compound and the context of the research. For detailed information, it’s best to refer to peer-reviewed articles and textbooks. If you have access to a library database, you can search for articles using the compound’s IUPAC name. If the compound is novel, you may need to conduct experiments to gather this information. Always remember to follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-6-4-8(9)11(10-6)7-2-3-14(12,13)5-7/h4,7H,2-3,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHOJHPUWJXETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378204
Record name 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine

CAS RN

27280-97-3
Record name 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
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